molecular formula C14H22O4 B7909640 Tetrakis-(allyloxy)-ethane

Tetrakis-(allyloxy)-ethane

Cat. No.: B7909640
M. Wt: 254.32 g/mol
InChI Key: PLMJVWIXXMSEEK-UHFFFAOYSA-N
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Description

Tetrakis-(allyloxy)-ethane (CAS 16646-44-9) is an organic compound with the molecular formula C14H22O4 and an average molecular weight of 254.33 g/mol . This molecule features a central ethane unit with four allyloxy groups, making it a multifunctional monomer with high reactivity potential. Its structure is characterized by the SMILES notation C=CCOC(OCC=C)C(OCC=C)OCC=C . As a tetrafunctional allyl ether, its primary research value lies in its role as a crosslinking agent in polymer science, particularly in "click" chemistry reactions like thiol-ene photopolymerization . Thiol-ene reactions are a powerful tool for creating uniform polymer networks and are prized for proceeding rapidly at room temperature with high efficiency and being relatively insensitive to oxygen inhibition . When used with multi-thiol functionalized co-monomers, this compound can facilitate the formation of highly crosslinked polythioether networks, which are of interest for developing materials such as coatings, resins, and thermosets. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere and at cool temperatures (2-8°C) . This product is intended for research purposes in a laboratory setting only. It is not meant for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[2,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-5-9-15-13-14(16-10-6-2,17-11-7-3)18-12-8-4/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMJVWIXXMSEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(OCC=C)(OCC=C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The primary method involves reacting glyoxal (OHC–CHO) with four equivalents of allyl alcohol (CH₂=CHCH₂OH) under acidic conditions. The reaction proceeds via nucleophilic attack of allyl alcohol on the carbonyl groups, forming acetal linkages (Figure 1).

Procedure :

  • Reagents :

    • Glyoxal (40–75% aqueous solution): 1 equiv.

    • Allyl alcohol: 15–20 equiv. (molar ratio ≥15:1 relative to glyoxal).

    • Acid catalyst: p-toluenesulfonic acid (0.5–2 mol%) or sulfuric acid.

    • Solvent: Toluene or benzene (for azeotropic water removal).

  • Conditions :

    • Reflux at 65–80°C for 3–8 hours.

    • Water removal via Dean-Stark trap or fractional distillation.

    • Neutralization with NaHCO₃ or NaOH post-reaction.

  • Workup :

    • Organic layer extraction (CH₂Cl₂ or Et₂O).

    • Washing with brine and drying (MgSO₄).

    • Vacuum distillation (bp 155–160°C at 25 mmHg).

Yield : 80–95%.

Critical Parameters

  • Water Content : ≤8% in the initial mixture to favor acetal formation.

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., Lewatit® K2629 resin) enable continuous flow processes, reducing downstream purification.

  • Side Reactions :

    • Incomplete acetalization yields mono- or triallyl intermediates.

    • Allyl alcohol polymerization (suppressed by excess alcohol).

Industrial-Scale Continuous Flow Synthesis

Fixed-Bed Reactor Design

A patent (US6713656B2) describes a scalable approach using a tubular reactor packed with macroporous ion-exchange resin (e.g., Lewatit® K2629):

ParameterValue
Temperature65–75°C
PressureAtmospheric or ≤5 bar
Glyoxal Feed40–75% aqueous solution
Allyl Alcohol Ratio15:1 (mol:mol)
Residence Time3–10 hours

Advantages :

  • Catalyst reuse and minimal effluent generation.

  • 53–55% glyoxal conversion to tetraallyl acetal.

Alternative Method: Phase-Transfer Catalysis

Allylation of Glyoxal Hydrate

Glyoxal hydrate (HOCH₂CH(OH)₂) reacts with allyl bromide (CH₂=CHCH₂Br) under basic conditions:

Procedure :

  • Reagents :

    • Glyoxal hydrate: 1 equiv.

    • Allyl bromide: 4 equiv.

    • Base: K₂CO₃ (2.5 equiv.).

    • Solvent: Acetone or THF.

    • Catalyst: Tetrabutylammonium bromide (5 mol%).

  • Conditions :

    • Reflux at 60°C for 12–24 hours.

    • Filtration and solvent evaporation.

Yield : 70–80% (lower than acid-catalyzed method due to competing hydrolysis).

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey Challenges
Acid-Catalyzed80–95HighWater management, side reactions
Continuous Flow50–55IndustrialCatalyst deactivation
Phase-Transfer70–80ModerateSolvent toxicity, lower yield

Advanced Purification Techniques

  • Distillation : Effective for isolating the product (bp 155–160°C at 25 mmHg).

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes oligomers .

Chemical Reactions Analysis

Types of Reactions

Tetrakis-(allyloxy)-ethane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the allyloxy groups to primary alcohols.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted ethane derivatives.

Scientific Research Applications

Tetrakis-(allyloxy)-ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrakis-(allyloxy)-ethane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions that modify the compound’s structure and properties. These reactions can target specific molecular pathways, leading to the formation of desired products with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrakis[(p-aminophenoxy)methyl]methane

  • Structure: A tetrahedral methane core with four p-aminophenoxy (–O–C₆H₄–NH₂) groups .
  • Synthesis: Williamson etherification using pentaerythritol tetratosylate and acetaminophen, followed by acidic hydrolysis .
  • Applications: Acts as an epoxy resin curing agent due to its amino groups, improving toughness in cured products .
  • Key Differences : Unlike Tetrakis-(allyloxy)-ethane, this compound’s aromatic amine groups enable covalent bond formation with epoxy matrices, whereas allyloxy groups participate in radical polymerization .

25,26,27,28-Tetrakis(methyl carbonylmethoxy)calix[4]arene

  • Structure : A calix[4]arene macrocycle functionalized with methyl carbonylmethoxy groups .
  • Synthesis : Alkylation of calix[4]arene with chloroacetone under reflux conditions .
  • Applications : Used in host-guest chemistry and molecular recognition.
  • Key Differences : The macrocyclic structure and carbonyl groups contrast with this compound’s linear ethane backbone and allyl ethers, leading to divergent applications (e.g., supramolecular chemistry vs. polymer crosslinking) .

Tetrakis(halogenomercuri)methanes [C(HgX)₄; X = F, Cl, Br, I]

  • Structure : Methane substituted with four halomercury (–HgX) groups .
  • Synthesis : Direct mercuration of methane derivatives .
  • Key Differences: These mercury-containing compounds are highly toxic and environmentally hazardous, unlike the non-toxic, organic allyl ether .

Tetrakis(4-ethynylphenyl)ethene

  • Structure : Ethylene core with four 4-ethynylphenyl (–C₆H₄–C≡CH) groups .
  • Synthesis : Cross-coupling reactions involving ethynyl precursors.
  • Applications : Building block for metal-organic frameworks (MOFs) and conductive polymers .
  • Key Differences : Ethynyl groups enable π-conjugation and coordination chemistry, contrasting with allyloxy groups’ radical reactivity .

Tetrakis(4-nitrophenyl)ethane

  • Structure: Ethane with four 4-nitrophenyl (–C₆H₄–NO₂) groups .
  • Applications : Organic ligand in MOFs; nitro groups enhance electron-withdrawing properties .

Tetrakis(4-formylphenyl)methane

  • Structure : Methane core with four formylphenyl (–C₆H₄–CHO) groups .
  • Applications : Precursor for Schiff base polymers and covalent organic frameworks (COFs) .
  • Key Differences : Aldehyde functionality enables condensation reactions, whereas allyloxy groups undergo addition or crosslinking .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
This compound C₁₄H₂₂O₄ 254.33 Allyl ether Allyl alcohol + glyoxal Crosslinking comonomer
Tetrakis[(p-aminophenoxy)methyl]methane C₂₉H₂₈N₄O₄ 512.56 Aromatic amine Williamson etherification Epoxy resin curing
Tetrakis(methyl carbonylmethoxy)calix[4]arene C₄₈H₅₆O₁₂ 848.94 Carbonyl, calixarene Alkylation of calix[4]arene Supramolecular chemistry
Tetrakis(halogenomercuri)methanes C(HgX)₄ 500–700 (X-dependent) Halomercury Direct mercuration Academic research
Tetrakis(4-ethynylphenyl)ethene C₃₄H₂₀ 428.52 Ethynyl Cross-coupling reactions MOFs, conductive polymers
Tetrakis(4-nitrophenyl)ethane C₂₆H₁₆N₄O₈ 512.40 Nitro Multi-step aryl substitution MOF ligands
Tetrakis(4-formylphenyl)methane C₂₉H₂₀O₄ 444.47 Aldehyde Formylation reactions COFs, polymer precursors

Q & A

Q. What are the key structural and physicochemical properties of Tetrakis-(allyloxy)-ethane relevant to its use in polymer synthesis?

this compound (C₁₄H₂₂O₄; molecular weight 254.32 g/mol) is characterized by four allyloxy groups symmetrically attached to an ethane backbone. Its reactive allyl groups enable crosslinking via radical polymerization, while its ether linkages contribute to hydrophilicity and flexibility in polymer networks . The compound’s high reactivity and hydroxyl group availability (via acetal formation) facilitate ester bond formation with carboxylic acids, making it a versatile crosslinker in superabsorbent polymers . Key identifiers include DSSTox ID DTXSID3067526 and CAS 16646-44-9 .

Q. What synthetic routes are commonly employed to produce this compound, and what are their optimization challenges?

The primary synthesis involves acetal formation between allyl alcohol and glyoxal under acid catalysis. Critical parameters include stoichiometric control (4:1 allyl alcohol-to-glyoxal ratio) and reaction temperature (60–80°C) to minimize side reactions like oligomerization . Challenges include achieving high purity due to the compound’s sensitivity to moisture and light, necessitating inert atmosphere conditions and purification via vacuum distillation .

Q. How is this compound utilized in hybrid material development, and what analytical methods validate its incorporation?

As a crosslinker, it enhances mechanical stability and swelling capacity in superabsorbent polymers. Incorporation is validated using Fourier-transform infrared spectroscopy (FTIR) to confirm ether and ester bond formation, gel permeation chromatography (GPC) for molecular weight distribution, and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. What mechanistic insights govern the radical polymerization of this compound in polymer networks?

The allyl groups undergo radical-initiated addition, forming covalent crosslinks between polymer chains. Kinetic studies using electron paramagnetic resonance (EPR) reveal that the propagation rate is limited by steric hindrance from the ethane backbone, requiring higher initiator concentrations (e.g., azobisisobutyronitrile, AIBN) compared to linear crosslinkers . Computational modeling (e.g., density functional theory) can predict reactivity trends and optimize initiator systems .

Q. How do structural modifications of this compound influence the rheological properties of hydrogels?

Substituting allyl groups with bulkier substituents (e.g., fluorinated or aromatic moieties) reduces crosslinking density, lowering hydrogel viscosity but improving chemical resistance. Contrastingly, increasing allyl group density enhances water absorption capacity by 30–50% but may compromise mechanical integrity. Dynamic mechanical analysis (DMA) and oscillatory rheometry are critical for mapping these trade-offs .

Q. What experimental protocols mitigate safety risks during handling and disposal of this compound?

The compound requires strict safety measures:

  • Handling : Use PPE (nitrile gloves, chemical goggles), and work under fume hoods to avoid inhalation of vapors .
  • Storage : Store in amber glass under nitrogen at 4°C to prevent peroxidation .
  • Waste disposal : Neutralize residual monomer with aqueous sodium bicarbonate before incineration by licensed hazardous waste facilities .

Q. How can contradictory data in crosslinking efficiency studies be resolved?

Discrepancies often arise from variability in initiator half-lives or incomplete monomer conversion. To address this:

  • Use GC-MS to quantify residual monomer post-polymerization .
  • Apply bootstrap statistical analysis to assess confidence intervals in kinetic data .
  • Standardize reaction conditions (e.g., UV intensity in photopolymerization) to minimize batch-to-batch variability .

Methodological Considerations

Q. What advanced characterization techniques elucidate the spatial distribution of this compound in polymer matrices?

  • Confocal Raman microscopy : Maps crosslink density gradients at micron resolution .
  • Small-angle X-ray scattering (SAXS) : Probes nanoscale network homogeneity .
  • Solid-state NMR : Detects unreacted allyl groups and quantifies crosslinking efficiency .

Q. How does computational modeling enhance the design of this compound-derived materials?

Molecular dynamics (MD) simulations predict swelling behavior by modeling solvent-polymer interactions, while quantum mechanical calculations (e.g., DFT) optimize initiator selection for targeted gelation times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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